The primary source of kasugamycin sulfate is the fermentation of Streptomyces kasugaensis. The fermentation process typically involves aerobic conditions where the microorganism is cultivated in a nutrient-rich medium. After fermentation, kasugamycin is extracted and purified from the broth, often resulting in its hydrochloride or sulfate forms, which are more stable and easier to handle .
The synthesis of kasugamycin sulfate involves several steps, primarily focusing on the fermentation process followed by purification techniques. The production starts with inoculating a sterilized growth medium with Streptomyces kasugaensis. The fermentation typically lasts for about 48 to 90 hours at a controlled temperature and pH .
Technical Details:
Kasugamycin sulfate has a complex molecular structure that includes multiple functional groups contributing to its biological activity. Its molecular formula is , with a molecular weight of approximately 748.88 g/mol .
Data:
The structure consists of an acetamidinium-carboxylate group attached to a hexopyranosyl ring and an inositol ring, which plays a crucial role in binding to ribosomal RNA during protein synthesis inhibition .
Kasugamycin undergoes various chemical reactions that are essential for its function as an antibiotic. Its primary reaction involves binding to the ribosomal RNA within the bacterial ribosome, specifically at the messenger RNA channel of the 30S subunit.
Technical Details:
Kasugamycin exerts its antibacterial effects by inhibiting protein synthesis at the initiation stage. It binds to the ribosome, blocking the entry of transfer RNA and preventing polypeptide elongation.
Process and Data:
Kasugamycin sulfate has several scientific and agricultural applications:
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